molecular formula C18H19N3O2 B2582709 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034369-92-9

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2582709
CAS No.: 2034369-92-9
M. Wt: 309.369
InChI Key: XKDTZWXIGWIQEF-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a furan-3-carboxamide moiety. This structure combines aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDTZWXIGWIQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Introduction of the furan ring: The pyrazole derivative is then reacted with furan-3-carboxylic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final coupling: The intermediate product is then coupled with an appropriate amine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Research indicates that compounds within this class exhibit significant antimicrobial , anti-inflammatory , and anticancer properties.

Anticancer Activity:
Studies have shown that pyrazole derivatives can inhibit cancer cell growth. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, including:

CompoundCancer Cell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

These findings suggest that this compound may have comparable efficacy in anticancer activity due to its structural similarities with effective derivatives .

Research has highlighted the biological activity of pyrazole derivatives, including:

Antimicrobial Properties:
The compound has shown potential as an antimicrobial agent. A comparative study demonstrated the inhibition zones against common pathogens:

CompoundTarget MicroorganismInhibition Zone (mm)
Compound DE. coli30
Compound EStaphylococcus aureus28
Standard DrugStreptomycin25

Such results indicate that this compound could serve as an effective antimicrobial agent .

Chemical Synthesis

This compound is utilized as a building block in organic synthesis for developing more complex molecules. The synthetic routes typically involve:

Formation of the Pyrazole Ring:
This can be achieved by reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

Introduction of the Furan Ring:
The pyrazole derivative is then reacted with furan-3-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods emphasize the compound's versatility in chemical synthesis and material science applications .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Core Heterocycles and Bioactivity: The pyrazole ring in the target compound and ’s derivative is associated with kinase inhibition due to its planar geometry and hydrogen-bonding capacity. The dibenzocycloheptenone scaffold in enhances rigidity and aromatic stacking, critical for p38 MAP kinase inhibition (IC₅₀ = 80 nM) .

Substituent Effects :

  • Electron-Withdrawing Groups : The difluoromethyl group in improves metabolic stability compared to the target compound’s methyl substituents .
  • Amide Linkages : The furan-3-carboxamide in both the target compound and facilitates hydrogen bonding (e.g., N–H···O interactions in crystal structures), enhancing target affinity .

Crystallographic Data: The monoclinic (P21/c) crystal system of ’s compound reveals intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, stabilizing its conformation and forming layered structures . Such interactions are critical for maintaining bioactive conformations.

Synthetic Pathways :

  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura in ) is a common strategy for attaching aromatic/heteroaromatic groups to carboxamide cores .

Research Implications and Gaps

  • Further assays (e.g., kinase profiling) are warranted.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features which include a furan ring and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse scientific studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5OC_{17}H_{19}N_{5}O. The structure can be visualized as follows:

Structure N(2(3,5dimethyl4phenyl1Hpyrazol1yl)ethyl)furan3carboxamide\text{Structure }this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Compound Target Microorganism Inhibition Zone (mm)
Compound 4E. coli30
Compound 7Staphylococcus aureus28
Standard DrugStreptomycin25

The above table illustrates the inhibitory effects of various compounds against common pathogens. The results suggest that N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl) derivatives may serve as effective antimicrobial agents .

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Here are some key findings:

Compound IC50 (µg/mL) Comparison to Standard
Compound A54.65Similar to Diclofenac
Compound B60.56Comparable

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the efficacy of these compounds in reducing inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound demonstrates strong binding affinity towards COX enzymes and other targets involved in inflammatory pathways.
  • Molecular Docking Studies : Computational studies reveal significant binding interactions with amino acid residues critical for enzyme activity, enhancing our understanding of its mechanism .

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • Study on Antibacterial Effects : A recent study evaluated the antibacterial properties against various Gram-positive and Gram-negative bacteria, demonstrating substantial inhibition comparable to standard antibiotics .
  • Anti-inflammatory Assessment : Another study focused on evaluating the anti-inflammatory effects through in vivo models, where treated groups exhibited reduced edema compared to control groups .

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